molecular formula C12H15NO4 B2753570 (2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid CAS No. 1909358-91-3

(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid

Cat. No.: B2753570
CAS No.: 1909358-91-3
M. Wt: 237.255
InChI Key: ZBTWJKYTBYYMDG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid typically involves the protection of the pyrrole nitrogen with a Boc group. This can be achieved by reacting the pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid primarily involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is unique due to its specific structure, which combines the Boc-protected pyrrole with a prop-2-enoic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules that require selective protection and deprotection steps .

Properties

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h4-8H,1-3H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTWJKYTBYYMDG-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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